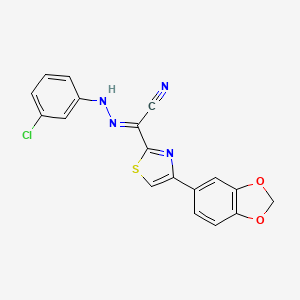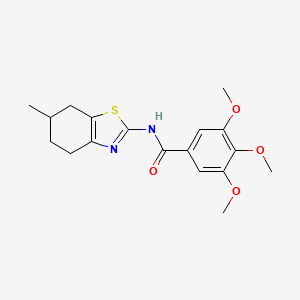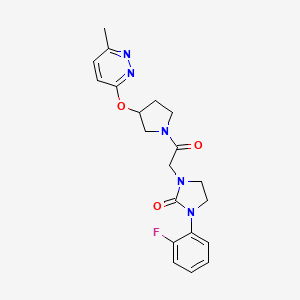![molecular formula C15H13N5O4S2 B2520671 3-methyl-2-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide CAS No. 2034613-87-9](/img/structure/B2520671.png)
3-methyl-2-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-2-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide is a compound with intriguing potential across various scientific fields. It is a multifaceted molecule due to its diverse functional groups, contributing to its unique chemical properties and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions: : The synthesis of 3-methyl-2-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide often involves multi-step organic reactions starting from commercially available precursors. The general steps may include:
Formation of the benzo[d]oxazole core: : Typically via condensation of o-aminophenol with carboxylic acids or their derivatives.
Introduction of the sulfonamide group: : Sulfonation followed by amide bond formation with appropriate amines.
Attachment of the triazole ring: : Click chemistry, specifically Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), is a common method.
Addition of the methyl and oxo groups: : These modifications can be introduced via selective alkylation and oxidation reactions, respectively.
Industrial Production Methods: : Scaling up this synthesis for industrial purposes involves optimizing reaction conditions for yield, purity, and cost-efficiency. Techniques such as flow chemistry and automated synthesis platforms may be employed to enhance reproducibility and throughput.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : Can form sulfoxides or sulfones, altering the electronic properties of the molecule.
Reduction: : Sulfonamides can be reduced to amines, modifying their interaction with biological targets.
Substitution: : Functional groups can be swapped, such as halogenation or nitration on the aromatic rings.
Common Reagents and Conditions
Oxidation: : Reagents like potassium permanganate (KMnO₄), sodium periodate (NaIO₄).
Reduction: : Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.
Substitution: : Various electrophiles and nucleophiles under acidic or basic conditions.
Major Products
These reactions can yield diverse derivatives useful in probing the compound's structure-activity relationships.
Scientific Research Applications
3-methyl-2-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide has versatile applications:
Chemistry: : As a building block for more complex molecules.
Biology: : As a probe for studying enzyme mechanisms or protein interactions.
Medicine: : Potential therapeutic agent, thanks to its ability to interact with biological targets such as enzymes or receptors.
Industry: : May serve in material science applications due to its structural diversity.
Mechanism of Action
The compound interacts with its targets via multiple pathways:
Enzyme inhibition: : The sulfonamide group can mimic natural substrates or bind to active sites, blocking enzyme activity.
Protein binding: : The triazole and oxazole rings facilitate binding through hydrogen bonds and hydrophobic interactions.
Comparison with Similar Compounds
3-methyl-2-oxo-N-((1-(thiophen-3-yl)-1H-1,2,3-triazol-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide can be compared to:
Benzoxazoles: : Share the core structure but lack the diverse functional groups.
Triazole derivatives: : Have the triazole ring but may not have the sulfonamide or benzo[d]oxazole units.
Sulfonamides: : Similar inhibition mechanisms but different core structures.
Each of these comparisons highlights the unique combination of functional groups in the target compound, making it valuable for specific applications.
And that’s the rundown! Anything specific pique your interest here?
Properties
IUPAC Name |
3-methyl-2-oxo-N-[(1-thiophen-3-yltriazol-4-yl)methyl]-1,3-benzoxazole-5-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N5O4S2/c1-19-13-6-12(2-3-14(13)24-15(19)21)26(22,23)16-7-10-8-20(18-17-10)11-4-5-25-9-11/h2-6,8-9,16H,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AWJUUVLNQZIGCZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC(=C2)S(=O)(=O)NCC3=CN(N=N3)C4=CSC=C4)OC1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N5O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-Butyl (((Meso-1R,5S,6S)-3-Benzyl-3-Azabicyclo[3.1.0]Hexan-6-Yl)Methyl)Carbamate](/img/structure/B2520588.png)
![N-[2-(furan-2-yl)-2-(4-phenylpiperazin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B2520596.png)
![9-(4-fluorophenyl)-1-methyl-3-[(4-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/new.no-structure.jpg)
![N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]benzamide](/img/structure/B2520599.png)
![4-benzyl-2-[(E)-(hydroxyimino)methyl]phenol](/img/structure/B2520601.png)
![4-fluoro-N-(2-(4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzamide](/img/structure/B2520602.png)

![7-(2-(benzo[d]thiazol-2-ylthio)ethyl)-8-(4-(2-hydroxyethyl)piperazin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2520604.png)
![4,N-Dimethyl-N-[4-oxo-4-(4-pyridin-2-yl-piperazin-1-yl)-butyl]-benzenesulfonamide](/img/structure/B2520605.png)

![N-{[4-(furan-3-yl)thiophen-2-yl]methyl}-4-(trifluoromethoxy)benzene-1-sulfonamide](/img/structure/B2520607.png)

![2-[(4-Methyl-2-nitrophenoxy)methyl]-1,3-thiazolidine](/img/structure/B2520610.png)
![1-(3-chlorobenzyl)-3-(pyridin-4-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2520611.png)
